N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide
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Overview
Description
N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide is a complex organic compound that features a pyrazole ring, a dichlorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole core. The dichlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2,4-dichlorobenzyl chloride reacts with the pyrazole derivative in the presence of a Lewis acid catalyst. The final step involves the acylation of the amino group with acetic anhydride to form the acetamide moiety .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the acetamide group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyrazole ring and dichlorophenyl group are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxamide
- 2-(2,4-dichlorophenyl)-1H-imidazole-4-carboxamide
Uniqueness
N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N4O/c1-11(22)18-6-7-21(10-14-4-5-19-20-14)9-12-2-3-13(16)8-15(12)17/h2-5,8H,6-7,9-10H2,1H3,(H,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBJRPUBCLKNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN(CC1=C(C=C(C=C1)Cl)Cl)CC2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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